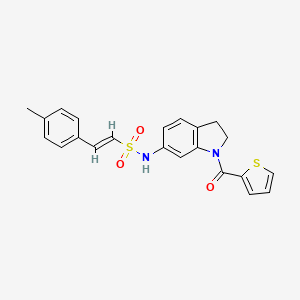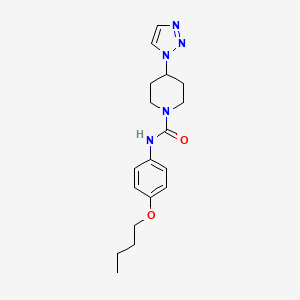![molecular formula C22H16N2O2S2 B2684791 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol CAS No. 22128-96-7](/img/structure/B2684791.png)
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is a complex chemical compound with a unique structure that includes two benzo[d]thiazol-2-ylmethyl groups attached to a benzene-1,4-diol core. This compound is known for its diverse applications in scientific research, particularly in the fields of organic electronics, catalysis, and drug discovery.
Mecanismo De Acción
Target of Action
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of M tuberculosis
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is not reported in the available literature Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol typically involves the reaction of benzene-1,4-diol with benzo[d]thiazol-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene-1,4-diol core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazol-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted benzo[d]thiazol-2-ylmethyl derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol has numerous applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent UV-Visible absorption properties and outstanding fluorescent ability.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Drug Discovery: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: A benzoxazole derivative with similar fluorescent properties.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A thiadiazole derivative with applications in organic electronics and catalysis.
Uniqueness
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is unique due to its dual benzo[d]thiazol-2-ylmethyl groups, which confer distinct electronic and steric properties. These properties enhance its performance in applications such as organic electronics and catalysis, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
2,5-bis(1,3-benzothiazol-2-ylmethyl)benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S2/c25-17-10-14(12-22-24-16-6-2-4-8-20(16)28-22)18(26)9-13(17)11-21-23-15-5-1-3-7-19(15)27-21/h1-10,25-26H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPRIMGGDAYANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CC(=C(C=C3O)CC4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2684710.png)




![methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate](/img/structure/B2684719.png)



![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzamide](/img/structure/B2684728.png)


